

Boanmycin: A Technical Overview of its Chemical Structure, Mechanism, and Antitumor Activity

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boanmycin, also known as Bleomycin A6, is a glycopeptide antibiotic with significant antineoplastic properties.[1][2][3] Isolated from Streptomyces verticillus, it is a member of the bleomycin family of chemotherapeutic agents.[1][4] Its primary mechanism of action involves the induction of DNA strand breaks, which triggers cellular apoptosis and senescence, leading to the inhibition of tumor growth.[5][6][7] This document provides a comprehensive technical overview of Boanmycin, detailing its chemical structure, mechanism of action, pharmacological data, and the experimental methodologies used in its evaluation.

Chemical Structure and Properties

Boanmycin is a complex glycopeptide molecule.[8] Its identity is well-defined by its chemical formula, molecular weight, and various registry numbers and notations used in chemical databases.



Property	Value	Reference
Synonyms	Bleomycin A6, Pingyangmycin A6, Zhengguangmycin A6	[1][2][3]
CAS Number	37293-17-7	[2][9]
Molecular Formula	C60H96N20O21S2	[2][3][9]
Molecular Weight	1497.7 g/mol	[3]
Canonical SMILES	CC1=C(N=C(N=C1N) INVALID-LINKNCINVALID- LINKN)C(=O)NINVALID- LINKO[C@H]3INVALID- LINKCO)O)O)O[C@@H]4 INVALID-LINK CO)O)O)N(C(=O)N)N">C@@ HINVALID-LINKC(=O)N INVALID-LINKC(=O)N INVALID-LINK O">C@HC(=O)NCCSC(C5=C N=CS5)C(=O)NCCCCNCCC(N)CCCN	[10]
IUPAC Name	(2R,3S,4S,5R,6R)-2- (((2R,3S,4S,5S,6S)-2- ((1R,2S)-2-(6-amino-2-((S)-3-amino-1-(((S)-2,3-diamino-3-oxopropyl)amino)-3-oxopropyl)-5-methylpyrimidine-4-carboxamido)-3- (((2R,3S,4S)-5-(((2S,3R)-1-((2-(4-((3-((4-((3-((4-((3-amino)-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)amino)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-3,4-dihydroxy-6-	[2]



(hydroxymethyl)tetrahydro-2H-

pyran-2-yl)oxy)-3,4,5-

trihydroxy-6-

(hydroxymethyl)tetrahydro-2H-

pyran-2-yl)oxy)-3-hydroxy-2-

methyl-5-(((S)-2-((S)-2-

hydroxy-3-(((S)-1-hydroxy-2-

methylpropyl)amino)-3-

oxopropyl)amino)-3-

oxopropyl)amino)-5-

oxopentanamide

Mechanism of Action

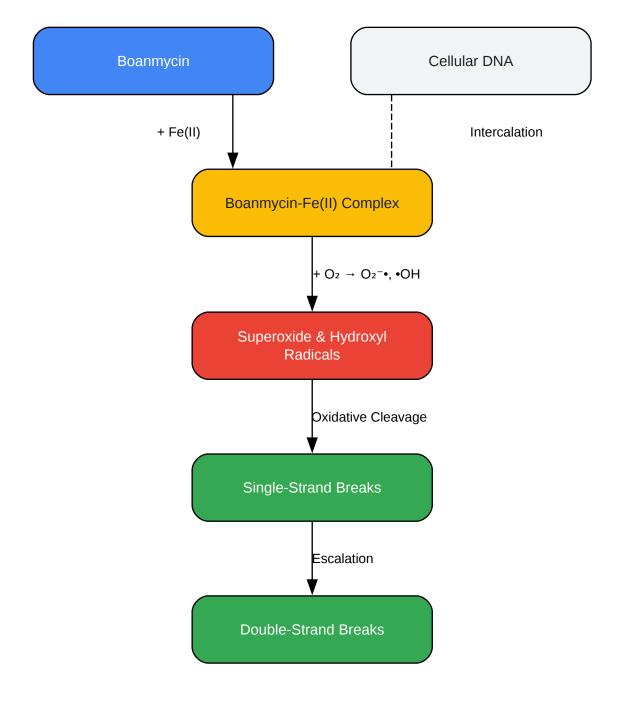
Boanmycin's antitumor effect is primarily exerted through its interaction with cellular DNA.[5] The process is initiated by the formation of a complex with ferrous iron (Fe²⁺), which then chemically reduces molecular oxygen to produce highly reactive superoxide and hydroxyl radicals.[1] These free radicals are responsible for cleaving the phosphodiester backbone of DNA.[5]

The key steps in its mechanism are:

- DNA Intercalation: Boanmycin binds to DNA with high affinity, intercalating between base pairs.[5]
- Redox Reaction: The drug, complexed with iron, facilitates a redox reaction that generates free radicals.[2][5]
- DNA Strand Scission: The resulting free radicals induce both single-strand and double-strand breaks in the DNA.[1][5]

This DNA damage is the primary trigger for the subsequent cellular responses that constitute its therapeutic effect.





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Caption: Boanmycin's core mechanism of action.

Cellular Response and Signaling Pathways

The DNA damage induced by Boanmycin activates a cascade of cellular signaling pathways, culminating in cell cycle arrest, apoptosis (programmed cell death), or cellular senescence.[5]

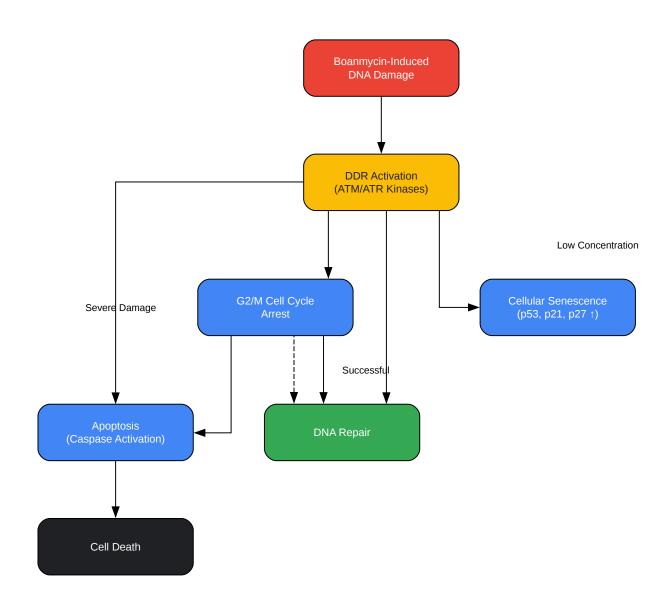
Foundational & Exploratory





- DNA Damage Response (DDR): The presence of strand breaks activates the DDR pathway.
 Key kinases such as ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) are recruited to the damage sites.[5] These kinases phosphorylate downstream targets to halt the cell cycle, providing time for DNA repair.[5]
- Apoptosis: If the DNA damage is too extensive to be repaired, the cell is directed towards apoptosis.[5] Boanmycin has been shown to activate caspase apoptotic pathways.[7]
- Cell Cycle Arrest: In cancer cells, Boanmycin can block the cell cycle in the G2/M phase, preventing mitosis and proliferation.[6][7]
- Cellular Senescence: At lower concentrations, Boanmycin can induce a state of irreversible growth arrest known as cellular senescence.[6][7] This is associated with increased expression of cell cycle inhibitors like p21, p27, and p53.[7]





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Caption: Cellular response pathways to Boanmycin.

Pharmacological and Clinical Data



Boanmycin has demonstrated potent antitumor activity in both preclinical and clinical settings.

In Vitro Activity

Cell Line	Concentration	Duration	Observed Effect	Reference
Eca-109 (Esophageal Cancer)	50-125 μg/mL	0.5-36 h	Induction of apoptosis and G2/M cell cycle arrest	[6]
Not Specified	6.7 μg/mL	24 h	Induction of cellular senescence	[6]
HepG2, MCF-7	Not Specified	Not Specified	G2/M phase accumulation	[7]

In Vivo Antitumor Activity



Animal Model	Tumor Cell Line	Dosage	Dosing Schedule	Tumor Growth Inhibition	Reference
BALB/c nude mice	HT-29 (Colorectal)	10 mg/kg (i.p.)	Twice a week, 5 weeks	89%	[6]
BALB/c nude mice	HT-29 (Colorectal)	15 mg/kg (i.p.)	Twice a week, 5 weeks	92%	[6]
BALB/c nude mice	Hce-8693	10 mg/kg (i.p.)	Twice a week, 5 weeks	90%	[6]
BALB/c nude mice	Hce-8693	15 mg/kg (i.p.)	Twice a week, 5 weeks	92%	[6]
BALB/c mice	CT-26 (Subcutaneo us)	10 mg/kg (i.p.)	Twice a week, 10 injections	88%	[4][6]
BALB/c mice	CT-26 (Cecal)	10 mg/kg (i.p.)	Twice a week, 10 injections	99%	[4][6]

Phase I Clinical Trial Data

A Phase I study was conducted to determine the toxicity and maximum tolerated dose of Boanmycin.



Parameter	Finding	Reference
Patient Population	36 patients with various cancers	[11]
Dose Escalation	1 mg (0.5-0.7 mg/m²) to 12 mg (6.7-7.5 mg/m²)	[11]
Administration	Intramuscular (i.m.)	[11]
Dosing Regimen	Three times per week for two weeks	[11]
Major Adverse Reactions	Fever, gastrointestinal reactions, hardening at injection site	[11]
Key Safety Findings	No myelosuppression or cardiac toxicity observed	[11]
Recommended Phase II Dose	8-10 mg (5-6 mg/m²) i.m. or i.v., two to three times per week	[11]

Summary of Experimental Methodologies

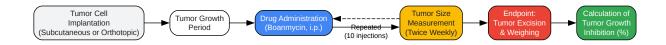
The following outlines the experimental designs cited in the literature for evaluating Boanmycin's in vivo efficacy. These are not exhaustive protocols but summaries of the approaches used.

Murine Xenograft and Syngeneic Tumor Models

- Objective: To assess the antitumor activity of Boanmycin in a living organism.
- Animal Models: 6-7 week old male or female BALB/c nude mice (for human tumor xenografts like HT-29) or female BALB/c mice (for syngeneic murine tumors like CT-26) were used.[4][6]
 The animals were maintained under specific pathogen-free conditions.[4]
- Tumor Implantation:



- Subcutaneous Model: Tumor cells (e.g., 1 × 10⁶ CT-26 cells) were injected into the subcutis of the mice.[4]
- Orthotopic Model (Cecal): For a more clinically relevant model of colorectal cancer, CT-26 cells were injected between the submucosa and subserosa of the cecum in anesthetized mice.[4]
- Drug Administration: Boanmycin was administered via intraperitoneal (i.p.) injection at equitoxic doses (e.g., 10 mg/kg) compared to other chemotherapeutics like Mitomycin C and 5-Fluorouracil.[4] The dosing schedule was typically twice a week for a total of 10 injections.
 [4]
- Data Collection and Analysis:
 - Tumor size was measured twice weekly with calipers.[4]
 - Tumor weight (W) was calculated using the formula: W (mg) = [width (mm) \times length² (mm²)] / 2.[4]
 - At the end of the treatment period, mice were euthanized, and tumors were excised and weighed.[4]
 - Antitumor effect was evaluated as the inhibitory ratio: [1 (Mean tumor weight of treated group / Mean tumor weight of control group)] × 100%.[4]



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Caption: Experimental workflow for in vivo studies.

Conclusion

Boanmycin (Bleomycin A6) is a potent antitumor antibiotic whose mechanism is centered on iron-dependent generation of reactive oxygen species and subsequent DNA damage. This



damage effectively triggers multiple pathways leading to cancer cell death, including apoptosis and senescence, and halts proliferation via cell cycle arrest. Preclinical and early clinical data demonstrate significant antitumor efficacy with a manageable toxicity profile, highlighting its potential in oncology. Further research may focus on overcoming resistance mechanisms and exploring its use in combination therapies.[5]

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